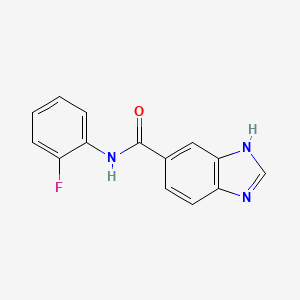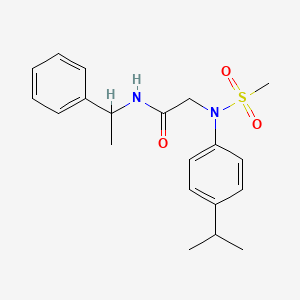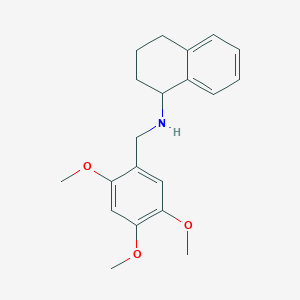
N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide” is a chemical compound that likely contains a benzimidazole core structure, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . Fluorophenyl groups are commonly used in medicinal chemistry due to their unique biological properties, such as increased membrane permeability, enhanced hydrophobic binding, and stability against metabolic oxidation .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through condensation reactions . For example, a compound with a similar structure was synthesized by refluxing a mixture of a solution containing a specific aldehyde in ethanol and a solution containing a specific aniline in ethanol .作用机制
The mechanism of action of N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication, and phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP). This compound has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases, which are enzymes that cleave proteins involved in cell survival. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to increase the levels of cGMP, a signaling molecule that regulates various physiological processes such as smooth muscle relaxation and platelet aggregation.
实验室实验的优点和局限性
N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various disease models. However, this compound has some limitations as well. It has low solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has not been extensively studied for its pharmacokinetics and toxicity, which can limit its potential as a therapeutic agent.
未来方向
There are several future directions for research on N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide. One direction is to study its pharmacokinetics and toxicity in preclinical models. This will provide valuable information on its safety and efficacy as a therapeutic agent. Another direction is to study its potential as a combination therapy with other drugs. This compound has been shown to enhance the efficacy of certain chemotherapy drugs, and it may have synergistic effects with other drugs as well. Finally, further studies are needed to elucidate the mechanism of action of this compound and its potential targets for therapeutic intervention.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications in various diseases. Its synthesis method is relatively simple, and it has shown promising results in preclinical studies. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成方法
The synthesis of N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide involves the reaction of 2-fluoroaniline with 5-carboxylic acid benzimidazole in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at room temperature. The resulting product is purified by column chromatography to obtain pure this compound.
科学研究应用
N-(2-fluorophenyl)-1H-benzimidazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(2-fluorophenyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-3-1-2-4-11(10)18-14(19)9-5-6-12-13(7-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSNEWZBTKEBGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4895476.png)
![4-{[2-(2-carboxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B4895478.png)

![3-(benzylthio)-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4895489.png)
![methyl 4,5-dimethyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4895501.png)
![N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4895509.png)
![1-[(4-methoxy-1-naphthyl)methyl]-3,5-dimethylpiperidine](/img/structure/B4895511.png)
![(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl acetate](/img/structure/B4895517.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4895541.png)
![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)
![3-(4-methoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4895558.png)
![1-[5-(2-methoxyphenoxy)pentyl]piperidine](/img/structure/B4895566.png)
